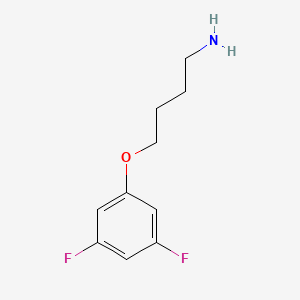

4-(3,5-Difluorophenoxy)butan-1-amine

Descripción

4-(3,5-Difluorophenoxy)butan-1-amine is a fluorinated aromatic amine characterized by a butan-1-amine backbone linked to a 3,5-difluorophenoxy group. Its molecular formula is C₁₀H₁₃F₂NO, with a molecular weight of 201.21 g/mol.

Propiedades

IUPAC Name |

4-(3,5-difluorophenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRZRFVMCPUZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(3,5-Difluorophenoxy)butan-1-amine typically involves the reaction of 3,5-difluorophenol with butan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with butan-1-amine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-(3,5-Difluorophenoxy)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Aplicaciones Científicas De Investigación

4-(3,5-Difluorophenoxy)butan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific industrial applications.

Mecanismo De Acción

The mechanism of action of 4-(3,5-Difluorophenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares 4-(3,5-Difluorophenoxy)butan-1-amine with three related amines from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₀H₁₃F₂NO | 201.21 | 3,5-difluorophenoxy, butan-1-amine | High polarity, potential metabolic stability |

| 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine [] | C₁₁H₂₂N₂ | 182.31 | 3,5-dimethylpiperidine, butan-1-amine | Increased steric bulk, reduced polarity |

| 1-(2,5-Dimethylfuran-3-yl)ethylamine [] | C₁₈H₂₅NO | 271.40 | Furan, phenyl, branched alkyl chain | Lipophilic, bulky structure |

| N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) [] | C₂₈H₃₁BrN₄O₄S₂ | 630.10 | Fluorophenyl, pyrazole, sulfonamide | Bioactive (implied by study context) |

Key Observations:

Fluorination Effects: The target compound’s 3,5-difluorophenoxy group likely increases its polarity and metabolic resistance compared to non-fluorinated analogs like the piperidine derivative in .

Conversely, the furan-phenyl amine () is highly lipophilic, favoring blood-brain barrier penetration.

Bioactivity Context : While the pyrazole derivative (4h, ) is explicitly studied for biological activity, the target compound’s pharmacological profile remains uncharacterized in the provided evidence. Fluorinated aryl groups in 4h suggest that similar substituents in the target compound may confer bioactivity, though this requires experimental validation.

Theoretical vs. Experimental Data

- Calculated Properties : The piperidine derivative () includes computational data (e.g., PubChem CID), but similar metrics are absent for the target compound. Predictive models suggest its logP value is lower than ’s furan-phenyl amine due to fluorine’s polar effects.

Actividad Biológica

4-(3,5-Difluorophenoxy)butan-1-amine is a synthetic organic compound with a unique structure that includes a butan-1-amine group linked to a 3,5-difluorophenoxy moiety. Its molecular formula is C10H13F2NO·HCl, and it has garnered attention in various scientific fields due to its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with structurally similar compounds.

Research indicates that this compound exhibits significant biological activities through its interaction with various biological targets. Notably, it has been studied for its role as an inhibitor of acetylcholinesterase , an enzyme critical in neurotransmission. By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Additionally, the compound has shown promise in antitumor and antibacterial applications. Its mechanism involves binding to specific receptors or enzymes, modulating their activity and subsequently influencing metabolic pathways crucial for cellular functions.

Biological Activity Studies

A summary of key studies on the biological activity of this compound is presented below:

Case Study: Antitumor Activity

A notable case study involved administering this compound to mice bearing 786-O xenografts. The treatment resulted in significant tumor size reduction compared to control groups. The study reported a decrease in levels of HIF-2α and CyclinD1 proteins post-treatment, indicating a disruption in tumor growth signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(3,5-Dichlorophenoxy)butan-1-amine | Contains chlorine instead of fluorine | Different reactivity; less potent against acetylcholinesterase. |

| 4-(3,5-Dimethylphenoxy)butan-1-amine | Methyl groups instead of fluorine | Affects lipophilicity; lower antibacterial activity. |

| 4-(3,5-Difluorophenoxy)butan-2-amine | Variation in amine position | Influences pharmacodynamics; less effective in antitumor studies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.